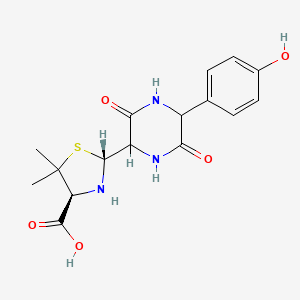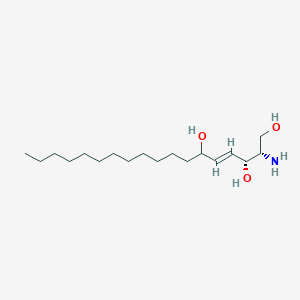
6-hydroxysphing-4E-enine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxysphing-4E-enine is a sphingoid that is sphingosine with an additional hydroxy group at position 6 It has a role as a metabolite. It is a sphingoid, an amino alcohol and a triol. It derives from a sphingosine.
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Modeling
6-Hydroxydopamine (6-OHDA), a derivative of dopamine, is extensively used to model neurodegenerative diseases like Parkinson's. For instance, Mendez and Finn (1975) demonstrated that injecting 6-OHDA into the substantia nigra of rats led to the degeneration of the nigrostriatal dopamine system, closely mimicking Parkinson's disease. Such models are pivotal in testing potential therapeutic drugs and studying the extrapyramidal system (Mendez & Finn, 1975).
Neuroprotective Studies
Research also explores the neuroprotective effects of compounds on 6-OHDA-induced neurodegeneration. Zhao et al. (2017) found that FTY720, a sphingosine-1-phosphate receptor agonist, significantly reduced motor function deficits and neuronal loss in mice treated with 6-OHDA, suggesting its potential as a treatment for Parkinson's disease (Zhao et al., 2017).
Ceramide Analysis in Skin
Kawana et al. (2020) conducted a study on the composition of ceramides in the stratum corneum, highlighting that 6-hydroxy sphingosine-type ceramides were present in significant amounts in human skin but were almost undetectable in mice. This finding is crucial for understanding skin barrier function and the pathogenesis of skin disorders (Kawana et al., 2020).
Propiedades
Nombre del producto |
6-hydroxysphing-4E-enine |
|---|---|
Fórmula molecular |
C18H37NO3 |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
(E,2S,3R)-2-aminooctadec-4-ene-1,3,6-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(21)13-14-18(22)17(19)15-20/h13-14,16-18,20-22H,2-12,15,19H2,1H3/b14-13+/t16?,17-,18+/m0/s1 |
Clave InChI |
LUZYTSCABOWJAC-HLJNGVMWSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(/C=C/[C@H]([C@H](CO)N)O)O |
SMILES canónico |
CCCCCCCCCCCCC(C=CC(C(CO)N)O)O |
Sinónimos |
6-hydroxy-4-sphingenine 6-hydroxy-sphingosine 6-hydroxysphingosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




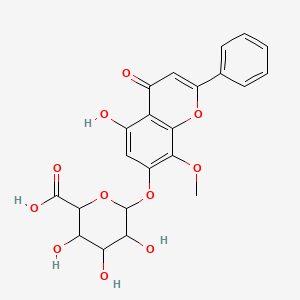

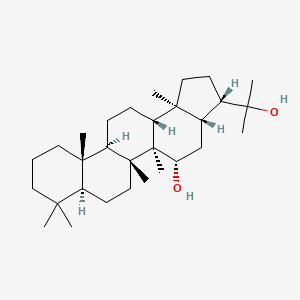


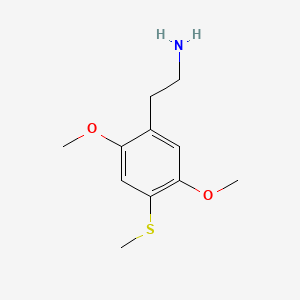
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)
methanone](/img/structure/B1253434.png)

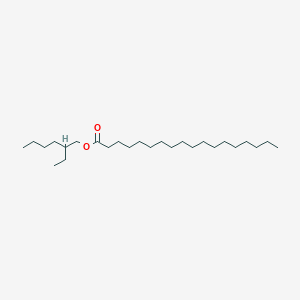
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)
